

Spectroscopic Characterization of (2-Bromothiazol-5-yl)methanamine Hydrobromide: A Predictive Technical Guide

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Compound of Interest

Compound Name: (2-Bromothiazol-5-yl)methanamine hydrobromide
Cat. No.: B11849222

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This technical guide provides a comprehensive, predictive analysis of the spectroscopic data for **(2-Bromothiazol-5-yl)methanamine hydrobromide**. In the absence of directly published experimental spectra for this specific compound, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to offer a robust predictive framework for its characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the expected spectroscopic signature of this molecule.

Introduction: The Significance of (2-Bromothiazol-5-yl)methanamine Hydrobromide

(2-Bromothiazol-5-yl)methanamine is a heterocyclic compound featuring a brominated thiazole ring, a key pharmacophore in many biologically active molecules. Thiazole derivatives are known for a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer properties. The bromine substituent and the methanamine group are crucial for

modulating the compound's chemical reactivity and its interaction with biological targets. The hydrobromide salt form enhances the compound's stability and solubility, making it suitable for pharmaceutical applications.

Accurate spectroscopic characterization is fundamental to confirming the identity, purity, and structure of such novel compounds in a research and development setting. This guide provides the foundational spectroscopic knowledge needed for the synthesis and analysis of **(2-Bromothiazol-5-yl)methanamine hydrobromide**.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of **(2-Bromothiazol-5-yl)methanamine hydrobromide** is presented below. The presence of a thiazole ring, a primary amine (as an ammonium salt), a methylene group, and a carbon-bromine bond will give rise to characteristic signals in NMR, IR, and MS analyses.

Caption: Molecular Structure of **(2-Bromothiazol-5-yl)methanamine Hydrobromide**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **(2-Bromothiazol-5-yl)methanamine hydrobromide**, both ^1H and ^{13}C NMR will provide critical structural information.

Predicted ^1H NMR Spectrum

The expected proton NMR spectrum will show distinct signals for the thiazole ring proton, the methylene protons, and the ammonium protons. The chemical shifts are predicted based on the electronic environment of the protons and data from similar structures.[\[1\]](#)

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Causality
~8.0	Singlet	1H	Thiazole C4-H	The proton on the thiazole ring is deshielded due to the electronegativity of the adjacent sulfur and nitrogen atoms, and the overall aromaticity of the ring.
~4.5	Singlet	2H	-CH ₂ -	The methylene protons are adjacent to the electron-withdrawing thiazole ring and the ammonium group, causing a downfield shift.
~8.5	Broad Singlet	3H	-NH ₃ ⁺	The protons of the ammonium group are acidic and exchangeable, leading to a broad signal. Its chemical shift can be highly dependent on the solvent and concentration.

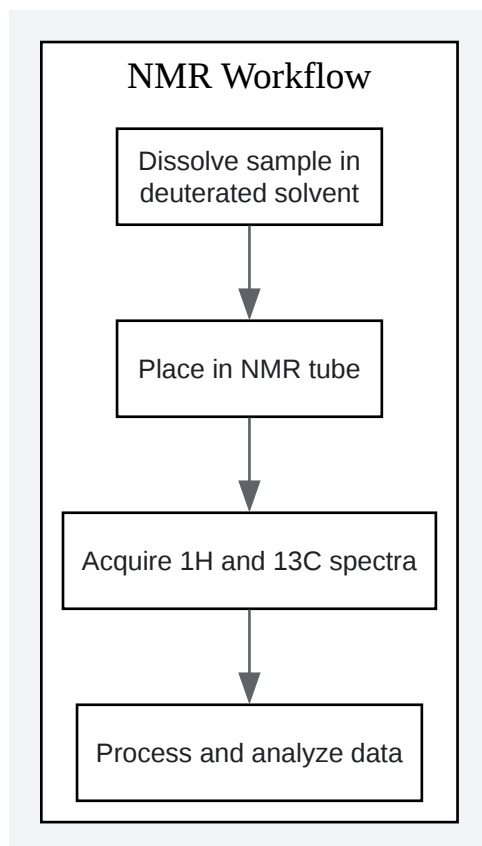
Predicted ^{13}C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted Chemical Shift (δ) ppm	Assignment	Causality
~150	C2 (C-Br)	The carbon bearing the bromine atom is significantly deshielded.
~145	C5	The carbon attached to the methanamine group.
~125	C4	The protonated carbon of the thiazole ring.
~40	-CH ₂ -	The methylene carbon, shifted downfield by the adjacent thiazole ring and ammonium group.

Experimental Protocol for NMR Spectroscopy[2]

- Sample Preparation: Dissolve 5-10 mg of **(2-Bromothiazol-5-yl)methanamine hydrobromide** in a suitable deuterated solvent (e.g., DMSO- d_6 or D_2O).
- Instrumentation: Record the ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Acquire the ^1H spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For the ^{13}C spectrum, a proton-decoupled experiment should be performed.
- Referencing: Chemical shifts should be referenced to the residual solvent peak.



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Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

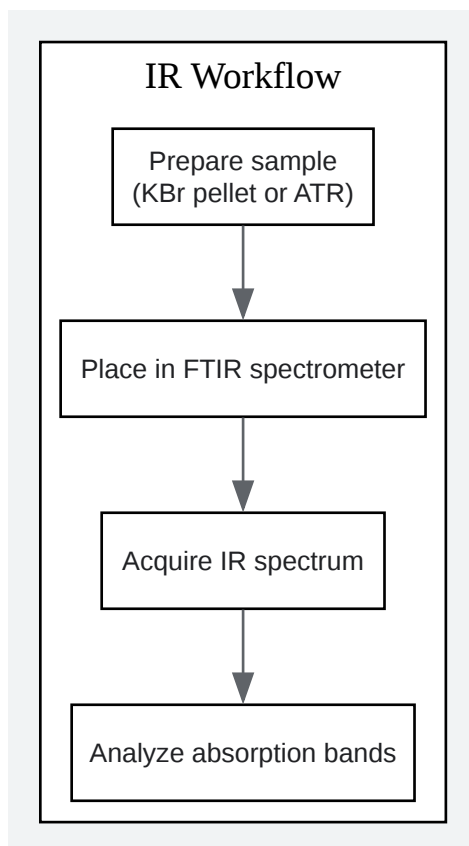
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted IR Absorption Bands

Predicted Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibrational Mode
3100-3000	Medium	Aromatic C-H	Stretching
3000-2800	Medium-Strong	N-H (in -NH ₃ ⁺)	Stretching
~1600	Medium	C=N (Thiazole)	Stretching
~1550	Medium	C=C (Thiazole)	Stretching
1400-1500	Medium	N-H	Bending
~600	Strong	C-Br	Stretching

Experimental Protocol for IR Spectroscopy

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Scan the sample over the range of 4000-400 cm⁻¹.



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Caption: General workflow for IR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

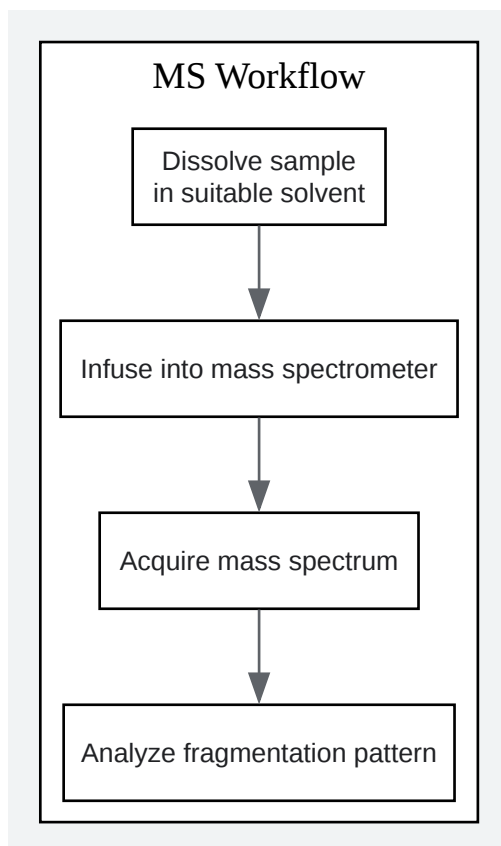
Predicted Mass Spectrum

For **(2-Bromothiazol-5-yl)methanamine hydrobromide**, the mass spectrum will show the molecular ion of the free base after the loss of HBr. The presence of bromine will be indicated by a characteristic isotopic pattern (^{79}Br and ^{81}Br in approximately a 1:1 ratio).

Predicted m/z	Ion	Significance
208/210	$[M+H]^+$ of free base	Molecular ion peak of (2-Bromothiazol-5-yl)methanamine, showing the bromine isotope pattern.
129	$[M - Br]^+$	Fragment corresponding to the loss of a bromine atom.
97	$[C_4H_5N_2S]^+$	Fragment resulting from the loss of the bromomethyl group.

Experimental Protocol for Mass Spectrometry[3]

- **Sample Preparation:** Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- **Instrumentation:** Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI).
- **Data Acquisition:** Acquire the mass spectrum in positive ion mode.



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Caption: General workflow for MS analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for **(2-Bromothiazol-5-yl)methanamine hydrobromide**. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, a comprehensive set of expected spectral features has been outlined. These predictions, along with the provided experimental protocols, offer a valuable resource for scientists and researchers involved in the synthesis and characterization of this and related thiazole derivatives. The validation of these predictions through experimental data will be a critical step in the advancement of research involving this promising class of compounds.

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